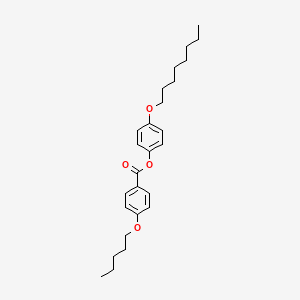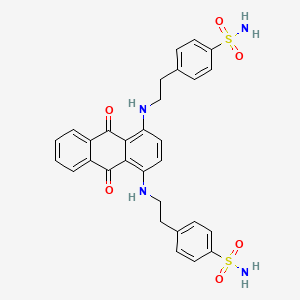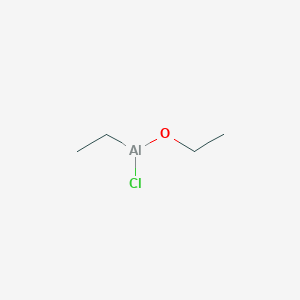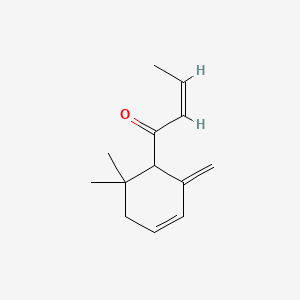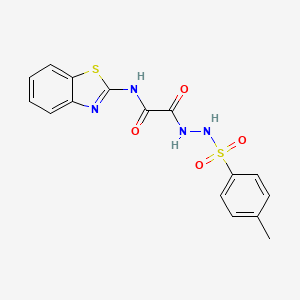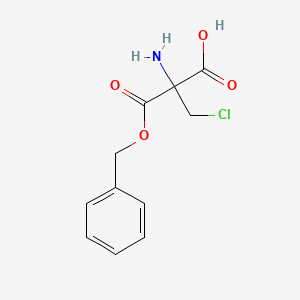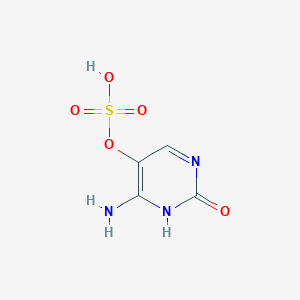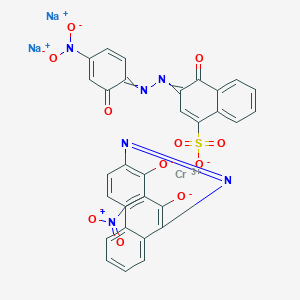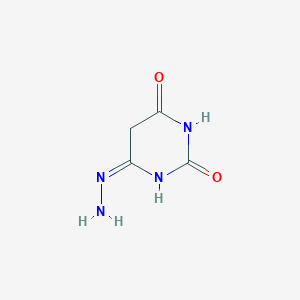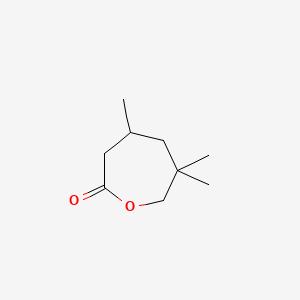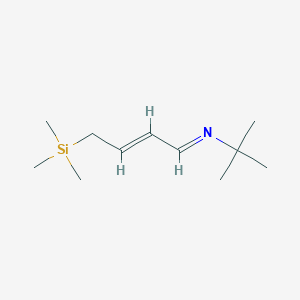
4-Trimethylsilyl-N-tert-butylcrotonaldimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trimethylsilyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C11H23NSi and a molecular weight of 197.39 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine typically involves the reaction of N-tert-butylcrotonaldimine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
N-tert-butylcrotonaldimine+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Trimethylsilyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers , while reduction can produce amines .
Applications De Recherche Scientifique
4-Trimethylsilyl-N-tert-butylcrotonaldimine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Trimethylsilyl-N-tert-butylcrotonaldimine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to act as a versatile intermediate in organic synthesis . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Trimethylsilyl-N-tert-butylbutyraldimine
- 4-Trimethylsilyl-N-tert-butylacetaldimine
- 4-Trimethylsilyl-N-tert-butylpropionaldimine
Uniqueness
4-Trimethylsilyl-N-tert-butylcrotonaldimine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and tert-butyl groups makes it a valuable intermediate in organic synthesis, offering advantages in terms of selectivity and yield .
Propriétés
Formule moléculaire |
C11H23NSi |
|---|---|
Poids moléculaire |
197.39 g/mol |
Nom IUPAC |
(E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine |
InChI |
InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9? |
Clé InChI |
YXVYWUJNEPUHPT-GQCAQHNKSA-N |
SMILES isomérique |
CC(C)(C)N=C/C=C/C[Si](C)(C)C |
SMILES canonique |
CC(C)(C)N=CC=CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


